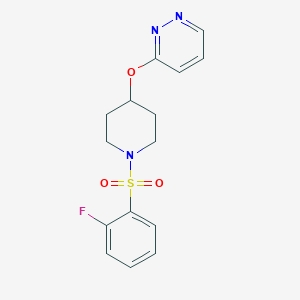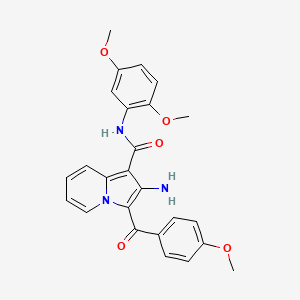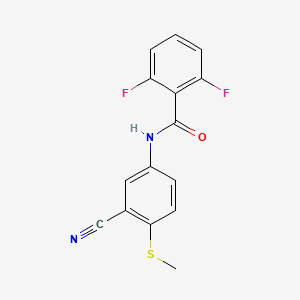
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with an ethylsulfonyl group, a phenyl ring, and a benzamide moiety linked to a morpholinosulfonyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. Subsequent steps involve the coupling of the pyridazine derivative with a phenyl ring and the final attachment of the benzamide moiety with the morpholinosulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods would focus on optimizing reaction conditions for scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green solvents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine: A compound with a similar pyridazine core but different substituents.
N-(6-methoxy-pyridazin-3-yl)-benzamide: Another pyridazine derivative with a methoxy group instead of an ethylsulfonyl group.
Uniqueness
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylsulfonyl and morpholinosulfonyl groups, in particular, may enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S2/c1-2-34(29,30)22-11-10-21(25-26-22)18-4-3-5-19(16-18)24-23(28)17-6-8-20(9-7-17)35(31,32)27-12-14-33-15-13-27/h3-11,16H,2,12-15H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDRGDFMCDKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)


![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2413160.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE](/img/structure/B2413161.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)


